2-ethyl-6-isobutylisonicotinic acid hydrochloride
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Overview
Description
2-ethyl-6-isobutylisonicotinic acid hydrochloride is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-isobutylisonicotinic acid hydrochloride typically involves the following steps:
Alkylation: The starting material, isonicotinic acid, undergoes alkylation with ethyl and isobutyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Hydrochloride Formation: The resulting 2-Ethyl-6-isobutyl-isonicotinic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-isobutylisonicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ethyl-6-isobutylisonicotinic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-6-isobutylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar structure but with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
2-ethyl-6-isobutylisonicotinic acid hydrochloride is unique due to the presence of both ethyl and isobutyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with specific molecular targets compared to its simpler analogs.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-ethyl-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-10-6-9(12(14)15)7-11(13-10)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H |
InChI Key |
KGICUCPNNYHRFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)C(=O)O)CC(C)C.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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